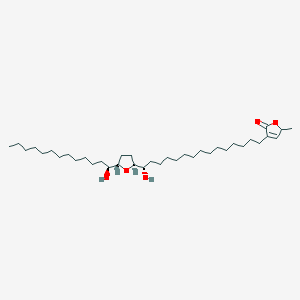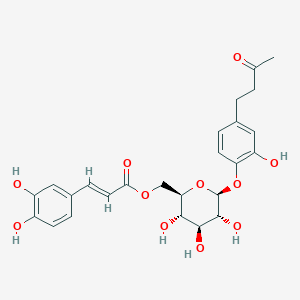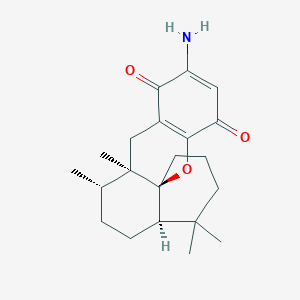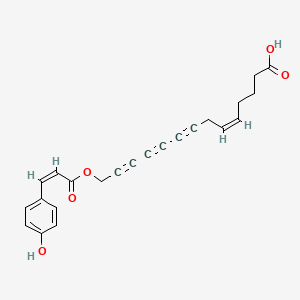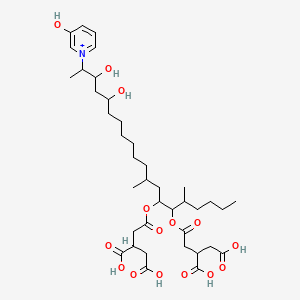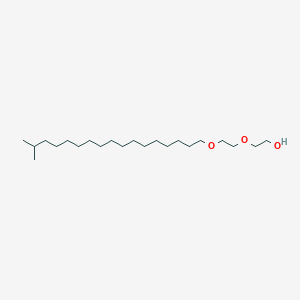
5-Nitro-l,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-l,3-benzenediol: is an organic compound with the molecular formula C6H5NO4 It is a derivative of benzene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a nitro group is attached at the 5 position
Applications De Recherche Scientifique
Chemistry: 5-Nitro-l,3-benzenediol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, 5-nitrobenzene-1,3-diol is studied for its potential antimicrobial and antifungal properties. It is used in assays to investigate the effects of nitroaromatic compounds on microbial growth and metabolism.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways. Its derivatives are investigated for their anti-inflammatory and anticancer activities.
Industry: In the industrial sector, 5-nitrobenzene-1,3-diol is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives. It is also employed in the production of photographic chemicals and as a reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Nitro-l,3-benzenediol can be synthesized through the nitration of resorcinol (benzene-1,3-diol). The nitration process involves the introduction of a nitro group into the aromatic ring of resorcinol. This is typically achieved by reacting resorcinol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In industrial settings, the production of 5-nitrobenzene-1,3-diol follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Nitro-l,3-benzenediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, forming quinones.
Reduction: The nitro group in 5-nitrobenzene-1,3-diol can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or hydroxyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or tin (Sn) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-aminoresorcinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 5-nitrobenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
3,5-Dihydroxynitrobenzene: Similar structure but with different substitution patterns.
5-Nitroresorcinol: Another name for 5-nitrobenzene-1,3-diol.
4-Nitrobenzene-1,3-diol: A positional isomer with the nitro group at the 4 position instead of the 5 position.
Uniqueness: 5-Nitro-l,3-benzenediol is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of both hydroxyl and nitro groups in specific positions allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5NO4 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
5-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H |
Clé InChI |
VNIXZWLYQDIGNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)[N+](=O)[O-] |
Synonymes |
5-nitroresorcinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



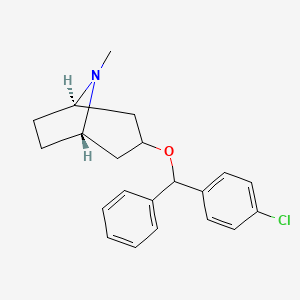
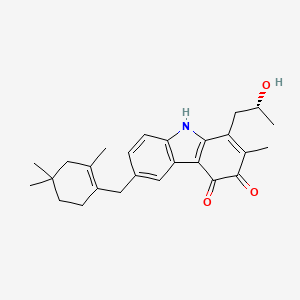
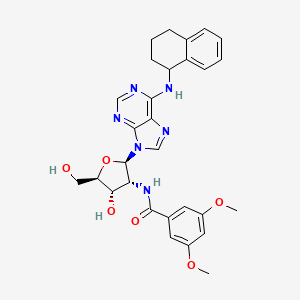
![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)
